molecular formula C27H30ClN5O2 B11437789 8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

8-[(4-Benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

Cat. No.: B11437789
M. Wt: 492.0 g/mol
InChI Key: LAVOGKAPWBZYLM-UHFFFAOYSA-N
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Description

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is a complex organic compound with potential applications in various fields, including medicinal chemistry and pharmacology. This compound features a purine core substituted with benzylpiperidine and chlorophenylmethyl groups, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione typically involves multi-step organic reactions. The process begins with the preparation of the purine core, followed by the introduction of the benzylpiperidine and chlorophenylmethyl groups through nucleophilic substitution reactions. Common reagents used in these steps include alkyl halides, amines, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis platforms can be employed to streamline the production process.

Chemical Reactions Analysis

Types of Reactions

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the benzylpiperidine or chlorophenylmethyl groups can be replaced with other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in neuropharmacology.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and leading to various biological effects. For instance, it may inhibit certain enzymes, leading to increased levels of neurotransmitters in the brain, which can improve cognitive function.

Comparison with Similar Compounds

Similar Compounds

    1-Benzylpiperidin-4-yl)methylamine: Shares the benzylpiperidine moiety but lacks the purine core.

    3-{[(1-Benzylpiperidin-4-yl)methyl]amino}propanenitrile: Contains a similar benzylpiperidine structure with different functional groups.

Uniqueness

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione is unique due to its combination of a purine core with benzylpiperidine and chlorophenylmethyl groups, which confer distinct chemical and biological properties not found in the similar compounds mentioned above.

Properties

Molecular Formula

C27H30ClN5O2

Molecular Weight

492.0 g/mol

IUPAC Name

8-[(4-benzylpiperidin-1-yl)methyl]-7-[(3-chlorophenyl)methyl]-1,3-dimethylpurine-2,6-dione

InChI

InChI=1S/C27H30ClN5O2/c1-30-25-24(26(34)31(2)27(30)35)33(17-21-9-6-10-22(28)16-21)23(29-25)18-32-13-11-20(12-14-32)15-19-7-4-3-5-8-19/h3-10,16,20H,11-15,17-18H2,1-2H3

InChI Key

LAVOGKAPWBZYLM-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)CN3CCC(CC3)CC4=CC=CC=C4)CC5=CC(=CC=C5)Cl

Origin of Product

United States

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